molecular formula C16H12BrClN2O3S B13897499 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide CAS No. 918494-37-8

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide

Cat. No.: B13897499
CAS No.: 918494-37-8
M. Wt: 427.7 g/mol
InChI Key: YWAIWVFICKHUHR-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide is a complex organic compound that features a benzenesulfonyl group, a chloro-substituted indole ring, and a bromoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide typically involves multiple steps. One common method starts with the preparation of the benzenesulfonyl chloride, which can be synthesized by reacting benzenesulfonic acid with phosphorus oxychloride . The next step involves the formation of the indole ring, which can be achieved through Fischer indole synthesis. The chloro-substitution is introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

The final step involves the coupling of the benzenesulfonyl chloride with the chloro-substituted indole to form the desired product. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Mechanism of Action

The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong hydrogen bonds with enzymes and proteins, inhibiting their activity. The indole ring can interact with various receptors and enzymes, modulating their function . Additionally, the bromoacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide is unique due to the combination of its benzenesulfonyl, chloro-substituted indole, and bromoacetamide moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

CAS No.

918494-37-8

Molecular Formula

C16H12BrClN2O3S

Molecular Weight

427.7 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide

InChI

InChI=1S/C16H12BrClN2O3S/c17-9-14(21)20-16-15(12-8-10(18)6-7-13(12)19-16)24(22,23)11-4-2-1-3-5-11/h1-8,19H,9H2,(H,20,21)

InChI Key

YWAIWVFICKHUHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)CBr

Origin of Product

United States

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